Cas no 156497-87-9 ((4-Trifluoromethylbenzenesulfonyl)acetic acid)
(4-Trifluoromethylbenzenesulfonyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Acetic acid,2-[[4-(trifluoromethyl)phenyl]sulfonyl]-, ion(1-)
- (4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETIC ACID
- 2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid
- (4-trifluoromethylbenzenesulfonyl)acetic acid
- Aceticacid,[[4-(trifluoromethyl)phenyl]sulfonyl]-,ion(1-) (9CI)
- (4-TRIFLUOROMETHYLBENZENESULFONYL)-ACETIC ACID
- DTXSID50602270
- [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid
- Acetic acid, 2-[[4-(trifluoromethyl)phenyl]sulfonyl]-, ion(1-)
- 156497-87-9
- (4-trifluoromethylphenylsulfonyl)acetic acid
- MFCD08741473
- AKOS005257551
- SCHEMBL1464397
- (4-Trifluoromethylbenzenesulfonyl)acetic acid
-
- Inchi: 1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14)
- InChI Key: BKZTYDHPHFAKSZ-UHFFFAOYSA-N
- SMILES: S(CC(=O)O)(C1C=CC(C(F)(F)F)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 268.00200
- Monoisotopic Mass: 268.00171436g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 79.8Ų
Experimental Properties
- Density: 1.525
- Boiling Point: 429.2°C at 760 mmHg
- Flash Point: 213.4°C
- Refractive Index: 1.497
- PSA: 79.82000
- LogP: 2.64450
(4-Trifluoromethylbenzenesulfonyl)acetic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(4-Trifluoromethylbenzenesulfonyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T190740-250mg |
(4-Trifluoromethylbenzenesulfonyl)acetic acid |
156497-87-9 | 250mg |
$ 210.00 | 2022-06-03 | ||
| TRC | T190740-500mg |
(4-Trifluoromethylbenzenesulfonyl)acetic acid |
156497-87-9 | 500mg |
$ 350.00 | 2022-06-03 |
(4-Trifluoromethylbenzenesulfonyl)acetic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on (4-Trifluoromethylbenzenesulfonyl)acetic acid
Introduction to (4-Trifluoromethylbenzenesulfonyl)acetic Acid (CAS No. 156497-87-9)
(4-Trifluoromethylbenzenesulfonyl)acetic acid, with the chemical identifier CAS No. 156497-87-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl acetic acids, characterized by its unique structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The presence of a trifluoromethyl group at the para position of the benzene ring imparts distinct electronic and steric effects, which are highly influential in determining its reactivity and utility in synthetic chemistry. The trifluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, making it a popular moiety in drug design. The sulfonyl acetic acid moiety, on the other hand, provides a site for further functionalization, enabling the construction of more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved pharmacokinetic profiles. (4-Trifluoromethylbenzenesulfonyl)acetic acid has emerged as a key building block in this endeavor. Its versatility allows for the synthesis of a wide range of derivatives that exhibit potential applications in treating various diseases, including cancer, inflammation, and infectious disorders.
One of the most compelling aspects of this compound is its role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating the trifluoromethylbenzenesulfonyl moiety into kinase inhibitors, researchers can modulate the binding affinity and selectivity of these compounds towards their target enzymes. This has led to the discovery of several promising lead compounds that are currently undergoing preclinical evaluation.
Moreover, the< strong>sulfonyl acetic acid group in (4-Trifluoromethylbenzenesulfonyl)acetic acid provides a handle for further chemical modifications, allowing chemists to explore diverse structural variations. For instance, it can be converted into esters, amides, or other functional groups that can enhance solubility or improve bioavailability. These modifications are essential for optimizing drug candidates for clinical use.
The synthesis of (4-Trifluoromethylbenzenesulfonyl)acetic acid typically involves multi-step organic reactions, starting from commercially available precursors such as trifluoromethylbenzene. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for large-scale production and cost-effective drug development.
In addition to its pharmaceutical applications, (4-Trifluoromethylbenzenesulfonyl)acetic acid has found utility in materials science and agrochemical research. Its unique structural features make it a valuable precursor for synthesizing advanced materials with tailored properties. For example, it can be used to develop novel polymers or coatings that exhibit enhanced durability and chemical resistance.
The growing interest in green chemistry has also spurred research into more sustainable synthetic routes for (4-Trifluoromethylbenzenesulfonyl)acetic acid. Researchers are exploring catalytic processes that minimize waste and reduce energy consumption without compromising yield or quality. These efforts align with global initiatives to promote environmentally friendly chemical manufacturing practices.
Efforts have been made to explore derivatives of (4-Trifluoromethylbenzenesulfonyl)acetic acid that exhibit improved pharmacological properties. For instance, modifications at the trifluoromethyl group or the sulfonyl acetic acid moiety have led to compounds with enhanced potency and reduced toxicity. Such derivatives are being evaluated in preclinical studies to assess their potential as therapeutic agents.
The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of (4-Trifluoromethylbenzenesulfonyl)acetic acid and its derivatives. Molecular modeling techniques allow researchers to predict how these compounds interact with biological targets at the atomic level. This information is invaluable for designing molecules with optimized pharmacokinetic profiles.
In conclusion, (4-Trifluoromethylbenzenesulfonyl)acetic acid (CAS No. 156497-87-9) is a versatile compound with significant potential in pharmaceutical research and beyond. Its unique structural features make it an indispensable tool for synthesizing bioactive molecules with improved therapeutic efficacy. As research continues to evolve, we can expect even more innovative applications for this compound in the future.
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